chemical structure and properties of 2-methyl-1H-benzimidazol-1-amine
chemical structure and properties of 2-methyl-1H-benzimidazol-1-amine
Topic: Chemical Structure, Properties, and Synthetic Utility of 2-Methyl-1H-benzimidazol-1-amine Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists[1]
Executive Summary & Chemical Identity[1][2][3]
2-Methyl-1H-benzimidazol-1-amine (CAS: 6299-93-0 ) is a specialized heterocyclic building block characterized by an N-amino group attached to the N1 position of the benzimidazole core.[1] It is distinct from its common isomer, 2-amino-1-methylbenzimidazole.[1] This compound serves as a critical "binucleophilic" scaffold in the synthesis of fused heterocyclic systems, particularly [1,2,4]triazolo[1,5-a]benzimidazoles and pyrazolo[1,5-a]benzimidazoles , which are privileged structures in drug discovery for their antimicrobial, anti-inflammatory, and anticancer properties.
Structural Distinction (Critical)
Researchers must distinguish this compound from its constitutional isomer to avoid synthetic errors.[1]
| Feature | Target Compound | Common Isomer |
| Name | 1-Amino-2-methylbenzimidazole | 2-Amino-1-methylbenzimidazole |
| Structure | N-NH₂ group at N1 position | C-NH₂ group at C2 position |
| Functionality | Hydrazine-like nucleophile (N-N bond) | Guanidine-like nucleophile |
| Primary Use | Precursor for fused N-bridgehead heterocycles | Precursor for substituted benzimidazoles |
Physicochemical Data[1]
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IUPAC Name: 2-Methylbenzimidazol-1-amine[1]
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Molecular Formula: C₈H₉N₃[1]
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Physical State: Solid (Crystalline)[1]
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Solubility: Soluble in polar organic solvents (DMSO, DMF, MeOH, CH₂Cl₂); sparingly soluble in water.
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pKa: The N-amino group reduces the basicity of the imidazole ring compared to the parent benzimidazole due to the electron-withdrawing inductive effect of the nitrogen-nitrogen bond, though the alpha-effect increases its nucleophilicity.
Synthesis Protocol
The synthesis of 2-methyl-1H-benzimidazol-1-amine is achieved via direct electrophilic N-amination of the parent heterocycle, 2-methylbenzimidazole.[1] The standard reagent for this transformation is Hydroxylamine-O-sulfonic acid (HOSA) , which acts as an ammonia equivalent source.[1]
Reaction Mechanism
The reaction proceeds via the deprotonation of the benzimidazole N-H, followed by nucleophilic attack on the nitrogen atom of HOSA, displacing the sulfate group.
Experimental Procedure (Self-Validating Protocol)
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Reagents: 2-Methylbenzimidazole (1.0 eq), Hydroxylamine-O-sulfonic acid (HOSA, 1.2–1.5 eq), Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), Water/Dioxane or DMF.[1]
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Step-by-Step:
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Dissolution: Dissolve 2-methylbenzimidazole in a minimal amount of DMF or aqueous base (e.g., 10% KOH) at room temperature.
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Amination: Cool the solution to 0–5 °C. Add a solution of HOSA (neutralized with base if necessary) dropwise over 30 minutes. The exotherm must be controlled to prevent decomposition of the aminating agent.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (MeOH:DCM 1:9); the product is typically less polar than the starting material.
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Work-up: Pour the reaction mixture into ice-cold water. The product may precipitate as a solid.[3] If no precipitate forms, extract with ethyl acetate (3x), dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from ethanol or chloroform/hexane.
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Validation:
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¹H NMR (DMSO-d₆): Look for the disappearance of the imidazole N-H (broad singlet >12 ppm) and the appearance of the N-NH₂ signal (broad singlet, ~5.0–6.5 ppm, exchangeable with D₂O). The methyl group typically appears as a singlet around 2.4–2.6 ppm.
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Reactivity & Synthetic Utility[2][6]
The core value of 2-methyl-1H-benzimidazol-1-amine lies in its 1,3-binucleophilic character .[1] The N-amino group (N1') and the imine nitrogen (N3) can react with 1,2- or 1,3-electrophiles to form fused ring systems.[1]
Synthesis of [1,2,4]Triazolo[1,5-a]benzimidazoles
Reaction with carboxylic acids, anhydrides, or orthoesters leads to the formation of a 1,2,4-triazole ring fused to the benzimidazole.
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Reagents: Formic acid, acetic anhydride, or benzoyl chloride.
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Mechanism: Acylation of the NH₂ group followed by cyclodehydration involving the N3 nitrogen.
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Application: High-value scaffold for adenosine receptor antagonists.[1]
Synthesis of Pyrazolo[1,5-a]benzimidazoles
Reaction with 1,3-diketones (e.g., acetylacetone) or
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Reagents: Acetylacetone, reflux in EtOH/AcOH.
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Mechanism: Condensation of the NH₂ with a carbonyl, followed by cyclization of the N3 onto the second carbonyl (or vice versa), often requiring acid catalysis.[4]
Schiff Base Formation (Mannich Bases)
The primary amino group reacts readily with aldehydes to form hydrazones (Schiff bases).[1] These intermediates are often further functionalized via Mannich reactions with formaldehyde and secondary amines/pyrazoles to create bioactive hybrid molecules.
Visualizing the Chemical Logic
The following diagram maps the synthesis of the core compound and its divergent reactivity pathways.
Figure 1: Synthetic pathway from 2-methylbenzimidazole to the 1-amino derivative and its subsequent transformation into fused heterocyclic systems.[1]
Analytical Characterization
To validate the structure of the synthesized compound, researchers should verify the following spectral markers:
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR | N-NH₂ protons. Broad singlet, disappears upon D₂O shake.[1] Confirms N-amination. | |
| ¹H NMR | C-CH₃ protons. Sharp singlet.[1] Position may shift slightly vs. starting material. | |
| ¹H NMR | Aromatic protons. Benzene ring pattern typical of benzimidazoles. | |
| IR | 3300–3150 cm⁻¹ | N-H stretching. Primary amine doublet (asymmetric/symmetric stretch).[1] |
| MS (ESI) | [M+H]⁺ = 148.1 | Molecular Ion. Consistent with formula C₈H₉N₃.[1] |
References
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Synthesis via HOSA: Zalaru, C. et al. (2022).[5] New Pyrazolo-Benzimidazole Mannich Bases with Antimicrobial and Antibiofilm Activities. Molecules, 27(11). Link[1]
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Triazolobenzimidazole Formation: Al-Soud, Y. A. et al. (2003).[1] Synthesis and properties of new substituted 1,2,4-triazolo[1,5-a]benzimidazoles. Chemistry of Heterocyclic Compounds.
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General Reactivity of 1-Aminobenzimidazoles: Kuz'menko, T. A. et al. (2014).[1] Synthesis and Cyclization of 2-Amino- and 2-Methyl-Substituted 1,3-Diaminobenzimidazolium Salts. Chemistry of Heterocyclic Compounds. Link[1]
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CAS Registry Data: NIH PubChem. 2-Methyl-1H-benzimidazol-1-amine.[1] Link[1]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 2-AMINO-1-METHYLBENZIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Methylbenzimidazole CAS#: 615-15-6 [m.chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. New Pyrazolo-Benzimidazole Mannich Bases with Antimicrobial and Antibiofilm Activities - PMC [pmc.ncbi.nlm.nih.gov]
